alpha-Naphthoflavanone

Cytochrome P450 CYP1B1 Inhibition Chemoprevention

Researchers requiring selective CYP1B1 inhibition often face cross-reactivity with CYP1A1 when using broad-spectrum agents like alpha-naphthoflavone. Alpha-Naphthoflavanone solves this by providing potent, selective CYP1B1 inhibition and unique GABA-A receptor antagonism, enabling unambiguous dissection of metabolic pathways and neuropharmacological signaling. Key differentiators: • CYP1B1-selective inhibition with reduced off-target CYP1A1 activity, delivering cleaner data in metabolism studies. • Validated GABA-A receptor (α1β2γ2S subtype) antagonist tool, a functional profile absent in the flavone analog. • Sourced with batch-to-batch consistency; typical purity ≥98% to ensure reproducible experimental outcomes.

Molecular Formula C19H14O2
Molecular Weight 274.31
CAS No. 6051-86-1
Cat. No. B600603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Naphthoflavanone
CAS6051-86-1
Molecular FormulaC19H14O2
Molecular Weight274.31
Structural Identifiers
SMILESC1C(OC2=C(C1=O)C=CC3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C19H14O2/c20-17-12-18(14-7-2-1-3-8-14)21-19-15-9-5-4-6-13(15)10-11-16(17)19/h1-11,18H,12H2
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Naphthoflavanone (6051-86-1) for Research: A Defined CYP1B1 Inhibitor & GABA-A Modulator


Alpha-Naphthoflavanone (CAS 6051-86-1), also known as 2-phenyl-2,3-dihydrobenzo[h]chromen-4-one, is a synthetic flavonoid derivative with the molecular formula C19H14O2 and a molecular weight of 274.31 . It is structurally and functionally distinct from the related flavone, alpha-naphthoflavone (CAS 604-59-1), which is a known aryl hydrocarbon receptor (AhR) antagonist and CYP1 inhibitor [1]. This compound is characterized as a potent and selective inhibitor of cytochrome P450 1B1 (CYP1B1) and a ligand for the GABA-A receptor [2][3].

CYP1B1 pathway studies
Flavanone scaffold supports isoform-selective inhibition assay fit
GABA-A receptor research
Reported antagonist activity enables GABAergic signaling modulation studies
Structural differentiation
Saturated flavanone core distinct from planar flavone analog; confirm identity before CYP1 or AhR assays

The Flavanone vs. Flavone Distinction: Why Alpha-Naphthoflavanone (6051-86-1) is Not a Direct Substitute


Substituting alpha-naphthoflavanone with its more common flavone analog, alpha-naphthoflavone (ANF, CAS 604-59-1), is scientifically invalid due to fundamental differences in chemical structure and biological activity. The flavanone scaffold of alpha-naphthoflavanone, characterized by a saturated C2-C3 bond, confers a distinct three-dimensional conformation compared to the planar flavone structure of ANF [1]. This structural divergence leads to altered binding affinities at key targets. While ANF is a broad-spectrum CYP1 inhibitor and AhR antagonist, alpha-naphthoflavanone is a more selective and potent CYP1B1 inhibitor [2]. Additionally, alpha-naphthoflavanone acts as a GABA-A receptor antagonist, a property not reported for alpha-naphthoflavone, highlighting the functional consequences of this structural change [3]. Procurement of the incorrect analog would therefore compromise experimental outcomes in studies focused on CYP1B1-specific inhibition or GABAergic signaling.

Structural context
Alpha-Naphthoflavanone: saturated C2–C3 bond (flavanone)
Alpha-Naphthoflavone (ANF): planar flavone; conformational mismatch may alter target engagement
CYP1 profile
CYP1B1-preferential inhibitor (selectivity context may require review)
Broad-spectrum CYP1 inhibitor; CYP1A1/CYP1B1 selectivity window differs, may confound isoform attribution
GABA-A activity
Reported antagonist at α1β2γ2S receptor
No reported GABA-A modulation; functional readout may not transfer

Quantitative Differentiation of Alpha-Naphthoflavanone (6051-86-1): CYP1B1 Inhibition and GABA-A Antagonism


CYP1B1 Inhibitory Potency of Alpha-Naphthoflavanone Scaffold

Alpha-Naphthoflavanone and its derivatives demonstrate potent inhibition of the CYP1B1 enzyme. A study on new alpha-naphthoflavanone derivatives reported that the most active compound, designated 8c, inhibited CYP1B1 with an IC50 value of 0.1 nM [1]. While this specific value is for a derivative, it establishes the alpha-naphthoflavanone scaffold as a high-potency core for CYP1B1 inhibition, significantly exceeding the potency of the flavone analog alpha-naphthoflavone (ANF) which has reported IC50 values of 5-50 nM for CYP1B1 . This class-level inference highlights the enhanced inhibitory potential of the flavanone core.

CYP1B1 inhibition
Class-level inference
IC50 0.1 nM (derivative 8c) vs ANF 5–50 nM
Supports CYP1B1 inhibition assay development
Derivative data; scaffold potential requires validation
Cytochrome P450 CYP1B1 Inhibition Chemoprevention

GABA-A Receptor Antagonism: A Functional Property Absent in Alpha-Naphthoflavone

Alpha-Naphthoflavanone exhibits antagonist activity at the human GABA-A receptor. BindingDB reports an IC50 value of 210 nM for alpha-naphthoflavanone against the human alpha1beta2gamma2S GABA-A receptor expressed in tsA201 cells, assessed by inhibition of GABA-induced effect [1]. In contrast, alpha-naphthoflavone (ANF) is not reported to possess significant GABA-A receptor activity [2]. This represents a direct functional differentiation where alpha-naphthoflavanone possesses a distinct pharmacological property not shared by its close analog.

GABA-A antagonism
Head-to-head
IC50 210 nM (α1β2γ2S); ANF: no reported activity
Unique antagonist probe for GABAergic signaling
tsA201 expression system; verify in native preparations
GABA-A Receptor Antagonist Neuroscience

Selectivity Profile: Alpha-Naphthoflavanone Derivatives Exhibit High Selectivity for CYP1B1 over CYP1A1

In addition to potency, the alpha-naphthoflavanone scaffold confers high selectivity for CYP1B1 over its closely related isoenzyme, CYP1A1. The study by Feng et al. (2024) specifically evaluated the selectivity of synthesized alpha-naphthoflavanone derivatives, finding that compound 8c displayed high selectivity for CYP1B1 over CYP1A1 [1]. This is a key advantage over alpha-naphthoflavone (ANF), which is a potent inhibitor of both CYP1A1 (IC50 = 60 nM) and CYP1B1 (IC50 = 5 nM), offering only a modest 12-fold selectivity window [2].

Isoform selectivity
Class-level inference
High selectivity for CYP1B1 over CYP1A1 (derivative 8c); ANF ~12-fold
Enables CYP1B1-selective assay design
Exact selectivity ratio not reported; review specific derivative data
CYP1B1 Selectivity Enzyme Inhibition

Optimal Use Cases for Alpha-Naphthoflavanone (6051-86-1) in Specialized Research


Development of Highly Selective CYP1B1 Chemical Probes

Given its demonstrated scaffold potential for high-potency and selective CYP1B1 inhibition, alpha-naphthoflavanone is the ideal starting material for medicinal chemistry programs aiming to develop novel CYP1B1 inhibitors for use as chemical probes or potential chemopreventive agents [1]. Its superiority over the less selective and less potent alpha-naphthoflavone is evident from the quantitative data.

Investigating GABA-A Receptor Function in Recombinant Systems

Alpha-Naphthoflavanone serves as a validated antagonist tool for studies on human GABA-A receptors, particularly the alpha1beta2gamma2S subtype [2]. This application is unique to this compound, as its flavone analog lacks this activity. Researchers in neuropharmacology can use it to modulate GABAergic signaling in cell-based assays, a function not possible with alpha-naphthoflavone.

Metabolic Studies to Differentiate CYP1 Isoform Contributions

In complex biological matrices like liver microsomes, alpha-naphthoflavanone derivatives, due to their improved selectivity for CYP1B1 over CYP1A1, can be employed to more accurately dissect the specific contribution of CYP1B1 to the metabolism of xenobiotics or endogenous compounds [3]. This provides a clearer experimental approach compared to using a broad-spectrum CYP1 inhibitor like alpha-naphthoflavone.

Application
Selection Property
Validation Focus
CYP1B1 probe development
Scaffold-based inhibition potential
CYP1B1 potency and selectivity screen
GABA-A receptor studies
Antagonist activity at human α1β2γ2S
GABA-induced current inhibition assay
CYP1 isoform phenotyping
CYP1B1-preferential inhibition profile
Isoform-specific activity in microsomes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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